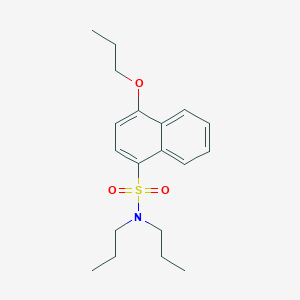
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide, also known as PDPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PDPN is a sulfonamide derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. This compound has been studied for its potential applications in various fields, including medicine, biochemistry, and materials science.
Mechanism Of Action
The mechanism of action of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide is not fully understood. However, studies have shown that it can interact with proteins and induce conformational changes that can affect their function. 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical And Physiological Effects
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide can induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to inhibit the activity of certain kinases involved in cancer cell proliferation.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide is its fluorescent properties, which make it a useful tool for studying protein-ligand interactions. However, 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide is not very soluble in water, which can limit its use in certain experiments. Additionally, 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide is relatively expensive, which can be a limitation for researchers with limited budgets.
Future Directions
There are several potential future directions for the study of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide. One area of interest is the development of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide-based fluorescent probes for imaging biological systems. Another potential direction is the development of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide-based therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide involves a multi-step process that starts with the reaction of naphthalene with propionic anhydride to form 4-propoxy-naphthalene. This intermediate is then reacted with propylamine to form 4-propoxy-N-propylnaphthalene. Finally, the sulfonamide group is introduced by reacting the intermediate with sulfuric acid to form 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide.
Scientific Research Applications
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide has been extensively studied for its potential applications in various scientific fields. In biochemistry, 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide has been used as a fluorescent probe to study protein-ligand interactions. It has also been used as a molecular rotor to study the rotational dynamics of macromolecules.
In medicine, 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide has been investigated for its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-4-13-20(14-5-2)24(21,22)19-12-11-18(23-15-6-3)16-9-7-8-10-17(16)19/h7-12H,4-6,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBCAILMANRRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

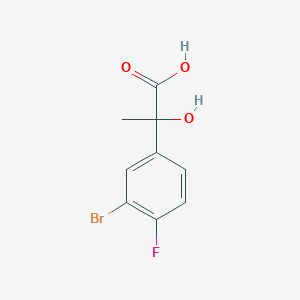
![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2671830.png)
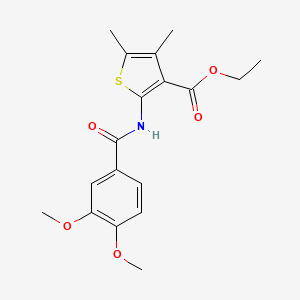
![9-(2-Chloropropanoyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one](/img/structure/B2671832.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2671833.png)

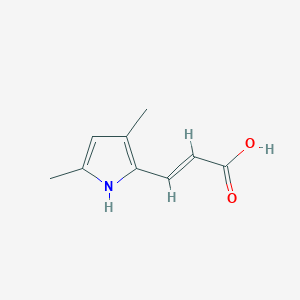
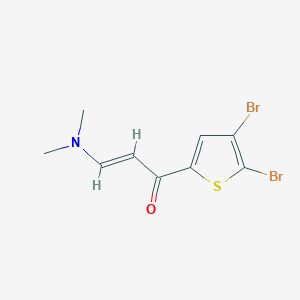
![4-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2671840.png)
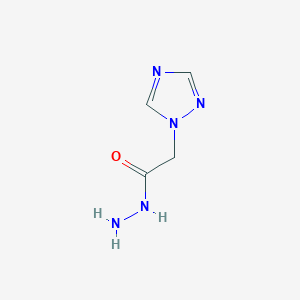
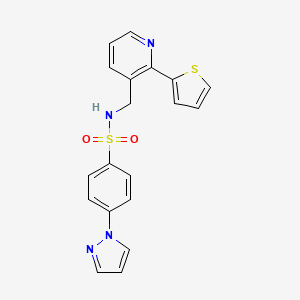
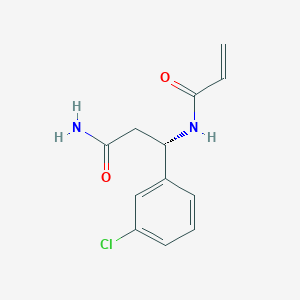
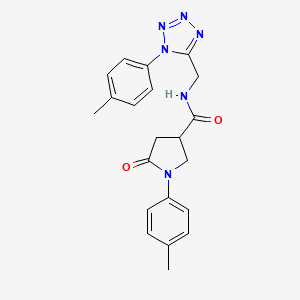
![1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2671846.png)